RSL3

Beschreibung

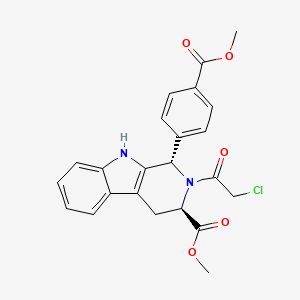

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl (1S,3R)-2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O5/c1-30-22(28)14-9-7-13(8-10-14)21-20-16(15-5-3-4-6-17(15)25-20)11-18(23(29)31-2)26(21)19(27)12-24/h3-10,18,21,25H,11-12H2,1-2H3/t18-,21+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXJZRSRTYPUYRW-NQIIRXRSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC2=C(C(N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1CC2=C([C@@H](N1C(=O)CCl)C3=CC=C(C=C3)C(=O)OC)NC4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

RSL3 Mechanism of Action: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the molecular mechanisms underlying the action of RSL3, a potent and widely used small molecule inducer of ferroptosis. It details the core pathways, presents quantitative data on its efficacy, and provides methodologies for key experimental procedures.

Chapter 1: The Core Mechanism - Direct Inhibition of GPX4

Ferroptosis is a regulated form of cell death driven by the iron-dependent accumulation of lipid reactive oxygen species (ROS) to lethal levels.[1] The primary and most established mechanism of RSL3 is the direct and irreversible inactivation of Glutathione Peroxidase 4 (GPX4), the central regulator of ferroptosis.[2][3][4][5]

GPX4 is a unique selenoenzyme that plays a critical role in cellular antioxidant defense by reducing phospholipid hydroperoxides (PLOOH) within biological membranes and lipoproteins into non-toxic lipid alcohols.[1] This function is crucial for preventing the propagation of lipid peroxidation.

RSL3 possesses a chloroacetamide moiety which is thought to covalently bind to the active site selenocysteine (B57510) residue of GPX4, leading to its inactivation.[1][6] The inhibition of GPX4 by RSL3 disrupts the cell's ability to repair lipid damage, leading to an uncontrolled accumulation of lipid ROS.[2][6][7] This surge in lipid peroxidation causes damage to cell membranes, ultimately culminating in iron-dependent ferroptotic cell death.[2][8]

Chapter 2: Expanded Signaling Pathways of RSL3

While direct GPX4 inhibition is the cornerstone of RSL3's activity, recent research has unveiled a more complex signaling network. RSL3's effects can extend beyond GPX4 to other cellular redox systems, and it can induce crosstalk with other regulated cell death pathways like apoptosis and autophagy.

1. Inhibition of Thioredoxin Reductase 1 (TrxR1) and PDI Activation: Evidence suggests that RSL3 can also inhibit thioredoxin reductase 1 (TrxR1), another critical selenoprotein involved in maintaining cellular redox homeostasis.[1][9] Inhibition of TrxR1 leads to the activation of Protein Disulfide Isomerase (PDI) by keeping it in an oxidized, catalytically active state.[7][9] Activated PDI can then catalyze the dimerization of nitric oxide synthase (NOS), leading to the accumulation of nitric oxide (NO), which further contributes to cellular ROS and lipid-ROS, amplifying the ferroptotic signal.[7][9]

2. Crosstalk with Apoptosis and Autophagy: RSL3 can trigger parallel apoptotic pathways alongside ferroptosis. This occurs through the ROS-mediated increase in DNA damage and the subsequent cleavage and depletion of Poly(ADP-ribose) polymerase (PARP1).[10] Furthermore, RSL3 has been shown to induce autophagy, an autophagy-dependent cell death process, by promoting the ubiquitination and degradation of STAT3, a key transcription factor involved in cell survival and proliferation.[11]

3. Inhibition of mTOR Signaling: The induction of ferroptosis by RSL3 has also been linked to the suppression of the mTOR signaling pathway, a central regulator of cell growth and metabolism.[12] Treatment with RSL3 decreases the expression of downstream mTOR targets like p70S6K, p-4EBP1, and p-S6.[12] This inhibition can be reversed by the ferroptosis inhibitor ferrostatin-1, confirming the link between these two pathways.[12]

Chapter 3: Quantitative Analysis of RSL3 Efficacy

The half-maximal inhibitory concentration (IC50) of RSL3 varies significantly across different cell lines, which reflects intrinsic differences in their sensitivity to ferroptosis. This sensitivity can be influenced by factors such as the expression levels of GPX4, iron metabolism, and cellular antioxidant capacity.

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (hours) | Reference(s) |

| HCT116 | Colorectal Cancer | 4.084 | 24 | [8] |

| LoVo | Colorectal Cancer | 2.75 | 24 | [8] |

| HT29 | Colorectal Cancer | 12.38 | 24 | [8] |

| HT-1080 | Fibrosarcoma | ~0.1 - 1.0 | - | [6] |

| HT-1080 | Fibrosarcoma | 1.55 | 48 | [13] |

| A549 | Lung Cancer | 0.5 | 24 | [13] |

| H1975 | Lung Cancer | 0.15 | 24 | [13] |

| HN3 | Head and Neck Cancer | 0.48 | 72 | [13] |

| HN3-rslR (Resistant) | Head and Neck Cancer | 5.8 | 72 | [13] |

| MDA-MB-231 | Breast Cancer | 0.71 | 96 | [13] |

| HCC1937 | Breast Cancer | 0.85 | 96 | [13] |

Chapter 4: Key Experimental Protocols

Investigating the effects of RSL3 requires robust and reproducible experimental methods. Below are detailed protocols for essential assays used to characterize RSL3-induced ferroptosis.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]

- 3. selleckchem.com [selleckchem.com]

- 4. axonmedchem.com [axonmedchem.com]

- 5. thieno-gtp.com [thieno-gtp.com]

- 6. medkoo.com [medkoo.com]

- 7. biorxiv.org [biorxiv.org]

- 8. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. file.medchemexpress.com [file.medchemexpress.com]

An In-depth Technical Guide to the Inhibition Kinetics of GPX4 by RSL3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibition kinetics of Glutathione (B108866) Peroxidase 4 (GPX4) by the small molecule RAS-selective lethal 3 (RSL3). It is designed to serve as a critical resource for researchers in the fields of cell death, cancer biology, and drug discovery. This document summarizes the current understanding of the RSL3-GPX4 interaction, presents available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction: RSL3 and the Ferroptosis Pathway

RSL3 is a well-established chemical probe used to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation. The primary and most widely cited target of RSL3 is Glutathione Peroxidase 4 (GPX4), a crucial selenoenzyme that reduces phospholipid hydroperoxides to their corresponding alcohols, thereby protecting cells from oxidative damage. By inhibiting GPX4, RSL3 leads to an accumulation of lipid reactive oxygen species (ROS), culminating in cell death. This mechanism of action has positioned RSL3 as a valuable tool for studying ferroptosis and as a potential starting point for the development of novel anticancer therapeutics.

The (1S, 3R) diastereomer of RSL3 is the biologically active form, highlighting a specific interaction with its cellular target(s).[1] RSL3 induces ferroptosis without depleting cellular glutathione (GSH), distinguishing its mechanism from other ferroptosis inducers like erastin.[1]

The Molecular Mechanism of GPX4 Inhibition by RSL3

The prevailing model of RSL3-mediated GPX4 inhibition posits a covalent interaction. RSL3 possesses a chloroacetamide moiety that is thought to act as a warhead, forming a covalent bond with the selenocysteine (B57510) (Sec) residue in the active site of GPX4.[1] This irreversible binding leads to the inactivation of the enzyme.

However, it is crucial for researchers to be aware of recent and conflicting evidence regarding the direct inhibition of GPX4 by RSL3. Some studies have reported a lack of direct inhibition of purified recombinant GPX4 by RSL3 in biochemical assays.[2][3][4] These findings suggest that the interaction may be more complex than a simple direct binding event and could involve other cellular factors.

The Controversy: Direct vs. Indirect Inhibition and Alternative Targets

Recent research has introduced nuances to the RSL3-GPX4 interaction model:

-

Requirement for Cellular Factors: One study has suggested that the efficient inhibition of GPX4 by RSL3 requires the presence of the adaptor protein 14-3-3ε.[5][6] In this study, purified GPX4 was not significantly inhibited by RSL3 in vitro, but the inhibition was observed in the presence of cell lysates or recombinant 14-3-3ε.[5][6]

-

Alternative Cellular Target: TXNRD1: A 2023 study by Cheff et al. proposed that RSL3 and another ferroptosis inducer, ML162, are not direct inhibitors of GPX4 but are potent inhibitors of another selenoprotein, thioredoxin reductase 1 (TXNRD1).[2][3][4][7] This study found no inhibition of purified GPX4 by RSL3 but observed significant inhibition of TXNRD1.[2][3][4][7]

-

Other Potential Interactions: In addition to GPX4 and TXNRD1, RSL3 has been shown to potentially interact with other cellular proteins, and its effects may be modulated by other signaling pathways, such as the NF-κB pathway.[8][9][10]

This evolving understanding underscores the importance of careful experimental design and data interpretation when using RSL3 as a chemical probe.

Quantitative Data: Inhibition Kinetics and Cellular Potency

The available quantitative data on RSL3's inhibitory activity is predominantly cellular, with limited and somewhat conflicting biochemical data.

Biochemical Inhibition Data

| Parameter | Value | Enzyme | Assay Conditions | Source |

| IC50 | 17 µM | GPX4 | Enzymatic assay monitoring NADPH consumption. | [11] |

Note: The direct biochemical inhibition of GPX4 by RSL3 is a subject of ongoing research and debate, with some studies reporting no direct inhibition of the purified enzyme.[2][3][4]

Cellular Potency Data (IC50 for Cell Viability)

| Cell Line | Cancer Type | IC50 (24h) | IC50 (48h) | IC50 (72h) | Source |

| HCT116 | Colorectal Cancer | 4.084 µM | [12][13] | ||

| LoVo | Colorectal Cancer | 2.75 µM | [12][13] | ||

| HT29 | Colorectal Cancer | 12.38 µM | [12][13] | ||

| HepG2 | Hepatocellular Carcinoma | ~0.07 µM | [14] | ||

| HA22T/VGH | Hepatocellular Carcinoma | ~0.3 µM | [14] | ||

| 786-0 | Renal Cancer | 0.047 µM | [15] | ||

| 4T1 | Mouse Breast Cancer | 3.69 µM | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the inhibition of GPX4 by RSL3.

Direct GPX4 Activity Assay (Cell-Free)

This assay measures the enzymatic activity of GPX4, typically from cell lysates or using purified enzyme, through a coupled reaction with glutathione reductase (GR).

Principle: GPX4 reduces a substrate (e.g., cumene (B47948) hydroperoxide) using GSH, producing oxidized glutathione (GSSG). GR then reduces GSSG back to GSH, a process that consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is directly proportional to GPX4 activity.[16]

Materials:

-

96-well UV-transparent plate

-

Spectrophotometer (plate reader) capable of reading absorbance at 340 nm

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.6, 1 mM EDTA)

-

Recombinant GPX4 or cell lysate containing GPX4

-

RSL3 stock solution (in DMSO)

-

Glutathione (GSH) solution

-

Glutathione Reductase (GR) solution

-

NADPH solution

-

Substrate solution (e.g., cumene hydroperoxide or phosphatidylcholine hydroperoxide)

Procedure:

-

Preparation: Prepare fresh solutions of all reagents in Assay Buffer. Keep enzymes on ice.

-

Assay Setup: In each well of the 96-well plate, add the following in order:

-

Assay Buffer

-

NADPH solution

-

GSH solution

-

GR solution

-

Cell lysate or recombinant GPX4

-

RSL3 at various concentrations (or vehicle control, e.g., DMSO)

-

-

Pre-incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

-

Measurement: Immediately begin measuring the absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of NADPH consumption (slope of the linear portion of the absorbance vs. time curve).

-

Subtract the background rate (from wells with no enzyme).

-

Normalize the activity to the protein concentration of the lysate if used.

-

Plot the percentage of GPX4 activity against the RSL3 concentration to determine the IC50 value.

-

Cellular Lipid Peroxidation Assay (BODIPY™ 581/591 C11)

This assay quantifies the accumulation of lipid ROS, a hallmark of ferroptosis, in live cells.

Principle: The fluorescent probe BODIPY™ 581/591 C11 is lipophilic and incorporates into cellular membranes. Upon oxidation by lipid peroxides, its fluorescence emission shifts from red to green. The ratio of green to red fluorescence provides a ratiometric assessment of lipid peroxidation.[17]

Materials:

-

Cell line of interest

-

Culture medium

-

RSL3 stock solution

-

BODIPY™ 581/591 C11 stock solution (e.g., 10 mM in DMSO)

-

6-well plates or imaging dishes

-

Fluorescence microscope or flow cytometer

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

Procedure:

-

Cell Seeding: Seed cells in a suitable vessel and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of RSL3 for the desired duration. Include a vehicle control.

-

Probe Loading: During the last 30-60 minutes of treatment, add BODIPY™ 581/591 C11 to the culture medium at a final concentration of 1-5 µM.

-

Washing: Gently wash the cells two to three times with PBS or HBSS to remove excess probe.

-

Analysis:

-

Fluorescence Microscopy: Add fresh PBS or imaging buffer and visualize the cells. Acquire images in both the green (oxidized probe) and red (reduced probe) channels. The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.

-

Flow Cytometry: Harvest the cells (e.g., using trypsin), resuspend in PBS, and analyze immediately. The oxidized probe is detected in the FITC channel, and the reduced probe in a red channel (e.g., PE-Texas Red). The ratio of the geometric mean fluorescence intensities is calculated.[18]

-

Western Blot Analysis of GPX4

This protocol is used to assess the levels of GPX4 protein in cells following treatment with RSL3. While RSL3 is primarily described as an inhibitor of GPX4 activity, some studies have also reported a decrease in GPX4 protein expression upon RSL3 treatment.[12][13]

Materials:

-

Cell lysates from RSL3-treated and control cells

-

RIPA buffer (or other suitable lysis buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against GPX4

-

Loading control primary antibody (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Harvest cells, wash with PBS, and lyse in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

Sample Preparation: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-GPX4 antibody (and anti-loading control antibody) overnight at 4°C.

-

Washing: Wash the membrane several times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental processes discussed in this guide.

Caption: RSL3-GPX4 Signaling Pathway in Ferroptosis.

References

- 1. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. research.unipd.it [research.unipd.it]

- 6. researchgate.net [researchgate.net]

- 7. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 [ouci.dntb.gov.ua]

- 8. biorxiv.org [biorxiv.org]

- 9. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]

- 14. RSL3 | RSL3 1S | GPX4 inhibitor | ferroptosis activator | TargetMol [targetmol.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. benchchem.com [benchchem.com]

- 17. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 18. dovepress.com [dovepress.com]

RSL3: A Technical Guide to a Potent Inducer of Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, biological function, and experimental applications of RSL3 (Ras-Selective Lethal 3), a small molecule inhibitor of Glutathione (B108866) Peroxidase 4 (GPX4) and a potent inducer of ferroptosis. This document is intended for researchers, scientists, and drug development professionals working in the fields of cancer biology, cell death, and therapeutics.

Chemical Structure and Properties

RSL3 is a small molecule with the IUPAC name methyl (1S,3R)-2-(2-chloroacetyl)-1-(4-(methoxycarbonyl)phenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1219810-16-8 |

| Molecular Formula | C23H21ClN2O5 |

| Molecular Weight | 440.88 g/mol [2] |

| Appearance | Solid Powder |

| Solubility | Soluble in DMSO |

| SMILES | COC(=O)[C@H]1CC2=C(NC3=CC=CC=C32)--INVALID-LINK--N1C(=O)CCl[3] |

Biological Function and Mechanism of Action

RSL3 is a well-characterized inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation.[4][5] The primary mechanism of action of RSL3 is the direct and irreversible inhibition of Glutathione Peroxidase 4 (GPX4), a key enzyme responsible for detoxifying lipid hydroperoxides.[4][5][6]

Inhibition of GPX4

GPX4 is a unique glutathione peroxidase that can directly reduce phospholipid hydroperoxides within biological membranes, thereby preventing the accumulation of toxic lipid reactive oxygen species (ROS). RSL3 contains a chloroacetyl group that covalently binds to the selenocysteine (B57510) residue in the active site of GPX4, leading to its inactivation.[6]

Induction of Lipid Peroxidation

The inhibition of GPX4 by RSL3 results in the accumulation of lipid hydroperoxides, which can then undergo iron-catalyzed decomposition to form highly reactive lipid radicals. This initiates a chain reaction of lipid peroxidation, leading to extensive damage to cellular membranes, loss of membrane integrity, and ultimately, cell death through ferroptosis.

The signaling pathway of RSL3-induced ferroptosis is illustrated in the diagram below.

Caption: Signaling pathway of RSL3-induced ferroptosis.

Quantitative Data: In Vitro Efficacy

RSL3 has demonstrated potent cytotoxic effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for RSL3 are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| HCT116 | Colorectal Cancer | 4.084 | 24 |

| LoVo | Colorectal Cancer | 2.75 | 24 |

| HT29 | Colorectal Cancer | 12.38 | 24 |

| HN3 | Head and Neck Cancer | 0.48 | 72 |

| HN3-rslR | Head and Neck Cancer (RSL3-resistant) | 5.8 | 72 |

| U87 | Glioblastoma | ~0.25-0.5 | 24 |

| U251 | Glioblastoma | ~0.5 | 24 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of RSL3.

Cell Viability Assay (CCK-8)

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of RSL3 on cell viability.

Materials:

-

96-well cell culture plates

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of RSL3 in culture medium and add 10 µL to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Lipid Peroxidation Assay (C11-BODIPY Staining)

This protocol describes the detection of lipid peroxidation using the fluorescent probe C11-BODIPY 581/591.

Materials:

-

C11-BODIPY 581/591 probe (e.g., from Thermo Fisher Scientific)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Seed cells in a suitable culture vessel (e.g., 6-well plate or glass-bottom dish).

-

Treat cells with RSL3 at the desired concentration and for the appropriate time.

-

Incubate the cells with 1-2 µM C11-BODIPY 581/591 in culture medium for 30 minutes at 37°C.

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Analyze the cells using a fluorescence microscope or flow cytometer.

-

Microscopy: Capture images using filters for both the reduced (red fluorescence) and oxidized (green fluorescence) forms of the probe. An increase in the green-to-red fluorescence ratio indicates lipid peroxidation.

-

Flow Cytometry: Excite the cells with a 488 nm laser and collect emissions in the green (e.g., 510-530 nm) and red (e.g., >580 nm) channels. An increase in the green fluorescence intensity indicates lipid peroxidation.

-

Western Blotting for GPX4

This protocol details the detection of GPX4 protein levels by western blotting following RSL3 treatment.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibody against GPX4

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Treat cells with RSL3 for the desired time.

-

Lyse the cells in lysis buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GPX4 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of RSL3.

Caption: A typical experimental workflow for studying the effects of RSL3.

References

- 1. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 2. abpbio.com [abpbio.com]

- 3. dovepress.com [dovepress.com]

- 4. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]

- 5. Characterization of a patient-derived variant of GPX4 for precision therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

RSL3: A Technical Guide to a Potent Ferroptosis Inducer

For Researchers, Scientists, and Drug Development Professionals

Introduction

RSL3 ((1S,3R)-RSL3) is a small molecule compound that has emerged as a pivotal tool in the study of ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation.[1][2] Identified through screens for compounds exhibiting selective lethality in cancer cells with oncogenic RAS mutations, RSL3 has been instrumental in elucidating the molecular machinery governing this unique cell death pathway.[1][3] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental application of RSL3, tailored for researchers and professionals in drug development.

Discovery and Core Mechanism

RSL3 was discovered in a screen for compounds that are synthetically lethal with oncogenic RAS.[1] Unlike other ferroptosis inducers such as erastin, which depletes glutathione (B108866) (GSH), RSL3 acts further downstream in the ferroptosis pathway.[4][5] The primary and most well-established mechanism of RSL3 is the direct inhibition of Glutathione Peroxidase 4 (GPX4).[6][7][8] GPX4 is a selenoenzyme crucial for detoxifying lipid hydroperoxides, thereby protecting cellular membranes from oxidative damage.[7] RSL3 is understood to covalently bind to the selenocysteine (B57510) residue in the active site of GPX4, leading to its irreversible inactivation.[1][9] This inhibition results in the accumulation of lipid-based reactive oxygen species (ROS), ultimately leading to the execution of ferroptotic cell death.[2][6]

Recent evidence suggests that RSL3's mechanism may be broader than initially understood. Some studies indicate that RSL3 can also inhibit other selenoproteins and thioredoxin reductase 1 (TXNRD1), suggesting a more complex interaction with the cellular redox system.[10][11][12]

Signaling Pathways of RSL3-Induced Ferroptosis

The signaling cascade initiated by RSL3 culminates in iron-dependent lipid peroxidation and cell death. The central pathway involves the direct inhibition of GPX4. However, other downstream events and related pathways are also implicated.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. youtube.com [youtube.com]

- 8. medkoo.com [medkoo.com]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

RSL3 Target Identification and Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification and validation of molecular targets for RSL3, a potent inducer of ferroptosis. This document details the current understanding of RSL3's mechanism of action, presents quantitative data on its activity, and offers detailed experimental protocols for target identification and validation.

Introduction to RSL3 and Ferroptosis

RSL3 (RAS-selective lethal 3) is a small molecule that has been instrumental in the study of ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[1] Initially identified for its selective lethality in cancer cells bearing oncogenic RAS, RSL3 is now widely used as a chemical probe to induce and investigate ferroptosis in various biological systems.[1] Understanding the direct and indirect molecular targets of RSL3 is crucial for elucidating the intricate mechanisms of ferroptosis and for the development of novel therapeutics that exploit this cell death pathway.

Identified Molecular Targets of RSL3

The primary and most well-characterized target of RSL3 is Glutathione Peroxidase 4 (GPX4). However, emerging evidence suggests that RSL3's activity may be more complex, involving interactions with other proteins and pathways.

Primary Target: Glutathione Peroxidase 4 (GPX4)

RSL3 directly binds to and inactivates GPX4, a key enzyme that reduces lipid hydroperoxides to lipid alcohols, thereby protecting cells from oxidative damage.[2][3] The inactivation of GPX4 by RSL3 leads to the accumulation of lipid reactive oxygen species (ROS), a critical event in the execution of ferroptosis.[2]

Other Potential Direct Targets

Recent studies have expanded the list of potential direct targets of RSL3:

-

Thioredoxin Reductase 1 (TXNRD1) and the Selenoproteome: There is growing evidence that RSL3 is not entirely specific for GPX4 and may act as a broader inhibitor of the selenoproteome, with TXNRD1 being a notable target.[4][5]

-

STAT3: RSL3 has been shown to directly bind to STAT3, promoting its ubiquitination and subsequent degradation, which in turn induces autophagy and apoptosis in certain cancer cells.[6]

Indirectly Affected Pathways and Proteins

RSL3 treatment initiates a cascade of cellular events, impacting several signaling pathways and proteins indirectly:

-

NF-κB Pathway: RSL3 has been observed to activate the NF-κB signaling pathway in glioblastoma cells.[7][8][9]

-

PARP1: RSL3 can promote the apoptotic functions of PARP1.[10]

-

Protein Disulfide Isomerase (PDI): The role of PDI in mediating RSL3-induced ferroptosis is an active area of investigation.[11]

-

Gasdermins: Cleavage of gasdermins, proteins involved in pyroptosis, has been reported following RSL3 treatment, suggesting a potential crosstalk between ferroptosis and other cell death pathways.[12]

Quantitative Data on RSL3 Activity

The following tables summarize key quantitative data related to the activity of RSL3.

Table 1: IC50 Values of RSL3 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| HCT116 | Colorectal Cancer | 4.084 | 24 |

| LoVo | Colorectal Cancer | 2.75 | 24 |

| HT29 | Colorectal Cancer | 12.38 | 24 |

| MHCC97H | Hepatoma | ~0.34 - 10 | 12 |

| HCCLM3 | Hepatoma | ~0.34 - 10 | 12 |

| SJSA-1 | Osteosarcoma | ~0.34 - 10 | 12 |

| 143B | Osteosarcoma | ~0.34 - 10 | 12 |

| SW620 | Colorectal Cancer | ~0.34 - 10 | 12 |

| SW480 | Colorectal Cancer | ~0.34 - 10 | 12 |

| MDA-MB-453 | Breast Cancer | > 4 | 12 |

| MCF7 | Breast Cancer | > 2 | - |

| ZR75-1 | Breast Cancer | > 2 | - |

| HN3 | Head and Neck Cancer | 0.48 | 72 |

| HN3-rslR | Head and Neck Cancer | 5.8 | 72 |

| A549 | Non-small cell lung cancer | 0.5 | 24 |

| H1975 | Non-small cell lung cancer | 0.15 | 24 |

Table 2: RSL3 Interaction with TXNRD1 (Cellular Thermal Shift Assay)

| RSL3 Concentration (µM) | Thermal Shift (ΔTm) of TXNRD1 (°C) |

| 31.25 | +0.5 |

| 125 | +2.9 |

| 500 | +4.6 |

Experimental Protocols

This section provides detailed methodologies for key experiments in RSL3 target identification and validation.

Target Identification Protocols

This method is used to identify proteins that directly bind to RSL3. A biotinylated version of RSL3 is synthesized and used as a "bait" to capture its binding partners from cell lysates.

Protocol:

-

Synthesis of Biotinylated RSL3: Synthesize a biotinylated derivative of RSL3 (e.g., AGB366) with a linker that does not interfere with its binding activity.[4][13]

-

Cell Lysis:

-

Culture cells of interest to 80-90% confluency.

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease/phosphatase inhibitors).

-

Incubate on ice for 30 minutes with periodic vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Affinity Pulldown:

-

Incubate the cell lysate (e.g., 1-2 mg of total protein) with the biotinylated RSL3 probe (or a DMSO control) for a predetermined time (e.g., 1-2 hours) at 4°C with gentle rotation.

-

Add streptavidin-conjugated beads (e.g., magnetic beads) to the lysate and incubate for another 1-2 hours at 4°C to capture the biotinylated probe and its bound proteins.

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by boiling in SDS-PAGE sample buffer).

-

Perform in-gel or in-solution digestion of the eluted proteins with trypsin.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the digested peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify and quantify the proteins using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).

-

Compare the protein enrichment in the biotinylated RSL3 pulldown samples to the control samples to identify specific binding partners.

-

CETSA is a powerful technique to validate the direct binding of a small molecule to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[14][15][16][17]

Protocol:

-

Cell Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with the desired concentration of RSL3 or vehicle (DMSO) for a specific duration (e.g., 1 hour) at 37°C.

-

-

Heat Shock:

-

Harvest the cells and resuspend them in PBS with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separate the soluble protein fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

-

-

Protein Analysis:

-

Collect the supernatant containing the soluble proteins.

-

Determine the protein concentration and normalize all samples.

-

Analyze the abundance of the target protein in the soluble fraction by Western blotting.

-

-

Data Analysis:

-

Quantify the band intensities for the target protein at each temperature.

-

Plot the fraction of soluble protein as a function of temperature to generate a melting curve.

-

Determine the melting temperature (Tm) for both the RSL3-treated and vehicle-treated samples. A shift in Tm indicates target engagement.

-

Target Validation Protocols

These assays measure the enzymatic activity of GPX4 and TXNRD1 in the presence or absence of RSL3 to confirm inhibition.

GPX4 Activity Assay (LC-MS-based):

-

Cell Lysate Preparation: Prepare cell lysates as described in the affinity pulldown protocol.

-

Enzyme Reaction:

-

In a reaction mixture, combine cell lysate, exogenously added phosphatidylcholine hydroperoxide (PC-OOH) as a GPX4-specific substrate, and GSH.

-

Incubate the reaction at 37°C for a defined period.

-

-

LC-MS Analysis:

-

Stop the reaction and extract the lipids.

-

Analyze the reduction of PC-OOH by LC-MS. A decrease in the PC-OOH signal indicates GPX4 activity.

-

Compare the activity in RSL3-treated versus control lysates.

-

TXNRD1 Activity Assay:

-

Cell Lysate Preparation: Prepare cell lysates as described previously.

-

Enzyme Reaction:

-

Use a commercial kit or a well-established protocol based on the reduction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) by TXNRD1 in the presence of NADPH.

-

Incubate the cell lysate with the reaction mixture containing DTNB and NADPH.

-

-

Spectrophotometric Measurement:

-

Monitor the increase in absorbance at 412 nm, which corresponds to the formation of 2-nitro-5-thiobenzoate (TNB).

-

Calculate the enzyme activity and compare the inhibition by RSL3 to a known TXNRD1 inhibitor (e.g., auranofin).[11]

-

Western blotting is used to assess changes in the expression and phosphorylation status of proteins in signaling pathways affected by RSL3.

Protocol for NF-κB Pathway Activation:

-

Cell Treatment and Lysis: Treat cells with RSL3 for various time points and prepare whole-cell lysates.

-

SDS-PAGE and Western Blotting:

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against total and phosphorylated forms of key NF-κB pathway proteins (e.g., p65, IκBα).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

-

Detection and Analysis:

This assay is used to determine if RSL3 promotes the ubiquitination of STAT3.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with RSL3 and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

-

Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

-

Immunoprecipitation:

-

Incubate the cell lysate with an anti-STAT3 antibody to immunoprecipitate STAT3 and its bound proteins.

-

Capture the antibody-protein complexes with protein A/G beads.

-

-

Western Blotting:

-

Wash the beads to remove non-specific binders.

-

Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

-

Perform a Western blot using an anti-ubiquitin antibody to detect ubiquitinated STAT3. An increase in the high-molecular-weight smear in the RSL3-treated sample indicates increased ubiquitination.[6]

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows related to RSL3.

Caption: RSL3's primary mechanism involves the direct inhibition of GPX4 and other selenoproteins like TXNRD1, leading to lipid ROS accumulation and ferroptosis. It can also directly bind to STAT3, promoting its degradation and inducing autophagy and apoptosis.

Caption: The experimental workflow for identifying RSL3 binding partners using affinity pulldown followed by mass spectrometry.

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA) to validate direct target engagement of RSL3 in cells.

Caption: A simplified signaling pathway illustrating the activation of the NF-κB pathway by RSL3, leading to the transcription of target genes.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Recharacterization of RSL3 reveals that the selenoproteome is a druggable target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. RSL3 Drives Ferroptosis through NF-κB Pathway Activation and GPX4 Depletion in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. RSL3 Drives Ferroptosis through NF- κ B Pathway Activation and GPX4 Depletion in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. RSL3 promotes PARP1 apoptotic functions by distinct mechanisms during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

RSL3 and GPX4: A Technical Guide to Their Molecular Interactions in Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a distinct form of regulated cell death driven by iron-dependent lipid peroxidation, has emerged as a critical process in various physiological and pathological contexts, including cancer biology and neurodegeneration. At the heart of this pathway lies Glutathione (B108866) Peroxidase 4 (GPX4), a selenoenzyme that serves as a crucial guardian against the ravages of lipid hydroperoxides. The small molecule RSL3 ((1S,3R)-RAS-selective lethal 3) has been instrumental in elucidating the mechanisms of ferroptosis, acting as a potent and specific inhibitor of GPX4. This technical guide provides an in-depth exploration of the molecular interactions between RSL3 and GPX4, offering a comprehensive resource for researchers and drug development professionals. We will delve into the quantitative aspects of this interaction, provide detailed experimental protocols for its study, and visualize the complex signaling and experimental workflows.

The Core Interaction: RSL3's Mechanism of Action on GPX4

RSL3 induces ferroptosis by directly targeting and inactivating GPX4. The canonical mechanism involves the covalent modification of the selenocysteine (B57510) (Sec) residue within the active site of GPX4 by the electrophilic chloroacetamide moiety of RSL3. This irreversible binding event cripples the enzyme's ability to reduce toxic lipid hydroperoxides to their corresponding non-toxic alcohols, leading to their accumulation, subsequent membrane damage, and ultimately, cell death. The interaction is highly stereospecific, with the (1S, 3R) diastereomer of RSL3 being the biologically active form.

However, the narrative of a simple, direct inhibition has been nuanced by recent findings. Some studies suggest that the inactivation of purified GPX4 by RSL3 is inefficient and requires the presence of the cytosolic adaptor protein 14-3-3ε.[1][2] This suggests a more complex regulatory mechanism where 14-3-3ε may facilitate a conformational change in GPX4, rendering it more susceptible to RSL3-mediated inhibition.

Furthermore, evidence has emerged indicating that RSL3 may have additional targets, most notably thioredoxin reductase 1 (TXNRD1), another key selenoenzyme involved in cellular redox homeostasis.[3][4][5][6] Inhibition of TXNRD1 by RSL3 would further exacerbate oxidative stress, contributing to the ferroptotic phenotype. This potential for off-target effects is a critical consideration in the interpretation of experimental results and for the development of more selective GPX4 inhibitors.

Quantitative Data: RSL3 Potency and Binding Affinity

The potency of RSL3 in inducing ferroptosis and inhibiting GPX4 has been quantified across a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for cell viability vary depending on the cell type and experimental conditions.

| Cell Line | Cancer Type | RSL3 IC50 (µM) | Reference(s) |

| HN3 | Head and Neck Cancer | 0.48 (72h) | [7] |

| HN3-rslR (RSL3-resistant) | Head and Neck Cancer | 5.8 (72h) | [7] |

| HT-1080 | Fibrosarcoma | 1.55 (48h) | [7] |

| A549 | Non-Small Cell Lung Cancer | 0.5 (24h) | [7] |

| H1975 | Non-Small Cell Lung Cancer | 0.15 (24h) | [7] |

| MAD-MB-231 | Triple-Negative Breast Cancer | 0.71 (96h) | [7] |

| HCC1937 | Triple-Negative Breast Cancer | 0.85 (96h) | [7] |

| MCF7 | Luminal Breast Cancer | > 2 (3 days) | [8] |

| MDAMB415 | Luminal Breast Cancer | > 2 (3 days) | [8] |

| ZR75-1 | Luminal Breast Cancer | > 2 (3 days) | [8] |

| PARPi-resistant MDA-MB-453 | Breast Cancer | Not specified (12h) | [9] |

| PARPi-resistant MCF7 | Breast Cancer | Not specified (12h) | [9] |

| PARPi-resistant HCC1937 | Breast Cancer | Not specified (12h) | [9] |

| DLD1 | Colorectal Cancer | Not specified (72h) | [10] |

| RKO | Colorectal Cancer | Not specified (72h) | [10] |

| HCT116 | Colorectal Cancer | 4.084 (24h) | [11] |

| LoVo | Colorectal Cancer | 2.75 (24h) | [11] |

| HT29 | Colorectal Cancer | 12.38 (24h) | [11] |

In addition to cell-based potency, the direct binding affinity of RSL3 to GPX4 has been measured. A microscale thermophoresis (MST) assay using a His-tagged GPX4(U46C) mutant protein determined a dissociation constant (Kd) of 111 nM .[12]

Experimental Protocols

GPX4 Activity Assay (Coupled Enzyme Assay)

This assay indirectly measures GPX4 activity by coupling the reduction of a hydroperoxide substrate by GPX4 to the oxidation of NADPH by glutathione reductase (GR). The decrease in NADPH absorbance at 340 nm is proportional to GPX4 activity.[13][14][15][16][17]

Materials:

-

Cell lysate or purified GPX4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 150 mM NaCl

-

Glutathione Reductase (GR)

-

Reduced Glutathione (GSH)

-

NADPH

-

Cumene (B47948) hydroperoxide (substrate)

-

96-well UV-transparent plate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing Assay Buffer, GR, GSH, and NADPH.

-

Sample/Inhibitor Addition: Add the cell lysate or purified GPX4 to the wells. For inhibitor studies, pre-incubate the enzyme with RSL3 or vehicle control for a specified time (e.g., 30 minutes) at room temperature before adding to the reaction mixture.

-

Initiate Reaction: Start the reaction by adding the substrate, cumene hydroperoxide.

-

Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every minute for 10-20 minutes.

-

Data Analysis: Calculate the rate of NADPH consumption (ΔA340/min). The GPX4 activity is proportional to this rate. For inhibitor studies, normalize the activity to the vehicle control and plot against the inhibitor concentration to determine the IC50 value.

Lipid Peroxidation Assay (BODIPY™ 581/591 C11)

This assay utilizes the fluorescent probe BODIPY™ 581/591 C11 to quantify lipid peroxidation in live cells. Upon oxidation by lipid hydroperoxides, the probe's fluorescence emission shifts from red (~591 nm) to green (~510 nm), allowing for ratiometric analysis by fluorescence microscopy or flow cytometry.[18][19][20][21][22]

Materials:

-

Cells of interest

-

RSL3

-

BODIPY™ 581/591 C11 (stock solution in DMSO)

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in an appropriate culture vessel (e.g., 96-well plate for microscopy, 6-well plate for flow cytometry) and allow them to adhere overnight.

-

RSL3 Treatment: Treat cells with the desired concentrations of RSL3 for the appropriate duration. Include a vehicle control.

-

Probe Loading: Remove the treatment medium and incubate the cells with 1-10 µM BODIPY™ 581/591 C11 in serum-free medium for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with PBS to remove excess probe.

-

Analysis:

-

Fluorescence Microscopy: Image the cells using appropriate filter sets for the red (e.g., Texas Red) and green (e.g., FITC) channels.

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze using a flow cytometer with excitation at 488 nm and emission detection in the green (~510-530 nm) and red (~580-610 nm) channels.

-

-

Data Analysis: For both methods, quantify the ratio of green to red fluorescence intensity. An increase in this ratio indicates an increase in lipid peroxidation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a ligand (RSL3) to its target protein (GPX4) in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[23][24][25][26][27]

Materials:

-

Cells of interest

-

RSL3

-

PBS

-

Lysis buffer with protease inhibitors

-

PCR tubes

-

Thermal cycler

-

Centrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-GPX4 antibody

Procedure:

-

Cell Treatment: Treat cells with RSL3 or vehicle control for a specific time.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

-

Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge at high speed to pellet the aggregated, denatured proteins.

-

Western Blotting: Collect the supernatant containing the soluble proteins, normalize the protein concentration, and analyze the levels of GPX4 by SDS-PAGE and Western blotting.

-

Data Analysis: Quantify the band intensities for GPX4 at each temperature. Plot the percentage of soluble GPX4 relative to the unheated control against the temperature. A shift in the melting curve to a higher temperature in the RSL3-treated samples compared to the control indicates target engagement.

Chemoproteomics for Target Identification

This method is used to identify the cellular targets of a covalent inhibitor like RSL3. It involves using a chemically modified version of RSL3, typically with a biotin (B1667282) tag, to pull down its binding partners from cell lysates for identification by mass spectrometry.[28][29][30][31]

Materials:

-

Biotinylated RSL3 probe

-

Cells of interest

-

Lysis buffer

-

Streptavidin-conjugated beads (e.g., agarose (B213101) or magnetic)

-

Wash buffers

-

Elution buffer

-

Mass spectrometer

Procedure:

-

Cell Treatment and Lysis: Treat cells with the biotinylated RSL3 probe. As a control, pre-incubate cells with an excess of unmodified RSL3 before adding the probe to identify specific binders. Lyse the cells.

-

Affinity Pull-down: Incubate the cell lysates with streptavidin beads to capture the biotinylated probe and its covalently bound proteins.

-

Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads.

-

Mass Spectrometry: Digest the eluted proteins into peptides and analyze them by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins that were pulled down by the RSL3 probe.

-

Data Analysis: Compare the protein profiles from the probe-treated and control samples to identify specific targets of RSL3.

Visualizing the Molecular Landscape

Signaling Pathway of RSL3-Induced Ferroptosis

Caption: RSL3 inhibits GPX4, leading to lipid peroxide accumulation and ferroptosis.

Experimental Workflow for RSL3 Target Identification

Caption: Workflow for identifying RSL3 cellular targets via chemoproteomics.

Logical Relationship of RSL3's Interaction with GPX4

Caption: Models of RSL3's interaction with GPX4 and other cellular targets.

Conclusion

The interaction between RSL3 and GPX4 is a cornerstone of ferroptosis research. While the direct covalent inhibition of GPX4 by RSL3 remains a central tenet, the field is evolving to appreciate the nuances of this interaction, including the potential roles of adaptor proteins like 14-3-3ε and the engagement of other targets such as TXNRD1. A thorough understanding of these molecular interactions, supported by robust quantitative data and detailed experimental protocols, is paramount for the continued exploration of ferroptosis as a therapeutic vulnerability in a range of diseases. This guide provides a solid foundation for researchers to design, execute, and interpret experiments aimed at dissecting and exploiting the RSL3-GPX4 axis.

References

- 1. Inactivation of the glutathione peroxidase GPx4 by the ferroptosis-inducing molecule RSL3 requires the adaptor protein 14-3-3ε - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase: Role of PDI in RSL3-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recharacterization of RSL3 reveals that the selenoproteome is a druggable target in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of RSL3-induced ferroptotic cell death in HT22 cells: crucial role of protein disulfide isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Irreversible HER2 inhibitors overcome resistance to the RSL3 ferroptosis inducer in non-HER2 amplified luminal breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Probe RSL3 | Chemical Probes Portal [chemicalprobes.org]

- 13. benchchem.com [benchchem.com]

- 14. NEW STRATEGIES FOR THE ISOLATION AND ACTIVITY DETERMINATION OF NATURALLY OCCURRING TYPE-4 GLUTATHIONE PEROXIDASE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of an assay pipeline for the discovery of novel small molecule inhibitors of human glutathione peroxidases GPX1 and GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Enhanced protocol for measuring glutathione peroxidase activity using a new glutathione peroxidase-Tiron assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 19. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 20. abpbio.com [abpbio.com]

- 21. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 22. Assessment of lipid peroxidation in irradiated cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. drugtargetreview.com [drugtargetreview.com]

- 26. resources.bio-techne.com [resources.bio-techne.com]

- 27. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Regulation of Ferroptotic Cancer Cell Death by GPX4 - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Chemo‐proteomics in antimalarial target identification and engagement - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of RSL3 in Iron Metabolism and Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the small molecule RSL3, a potent and widely used inducer of ferroptosis. We will delve into its core mechanism of action, its intricate relationship with iron metabolism, and provide detailed quantitative data and experimental protocols to facilitate further research and drug development.

Introduction to RSL3 and Ferroptosis

Ferroptosis is a regulated form of cell death characterized by the iron-dependent accumulation of lipid reactive oxygen species (ROS)[1][2]. Unlike apoptosis, it is non-caspase-dependent and is defined by overwhelming lipid peroxidation, leading to membrane damage and cell death[1][2]. RSL3 (RAS-selective lethal 3) has been identified as a potent and specific inducer of ferroptosis, making it an invaluable tool for studying this cell death modality and a potential starting point for therapeutic development, particularly in oncology[1][3][4].

Core Mechanism of Action: GPX4 Inhibition

The primary and most established mechanism by which RSL3 induces ferroptosis is through the direct and irreversible inhibition of Glutathione (B108866) Peroxidase 4 (GPX4)[1][3][5][6][7].

-

GPX4's Protective Role: GPX4 is a unique selenoenzyme that plays a critical role in cellular defense against oxidative damage[8]. Its primary function is to reduce phospholipid hydroperoxides (PLOOH) within biological membranes to their non-toxic alcohol counterparts (PLOH), using glutathione (GSH) as a cofactor[8][9]. This action is vital for preventing the propagation of lipid peroxidation and maintaining membrane integrity[7].

-

RSL3's Covalent Inhibition: RSL3 possesses a chloroacetamide moiety that covalently binds to the active site selenocysteine (B57510) of GPX4, leading to its inactivation[7]. This inhibition is highly specific and is the central event initiating the ferroptotic cascade[5][7]. Unlike other inducers like erastin, which depletes GSH, RSL3 directly targets the enzymatic activity of GPX4[3][5].

-

Downstream Consequences: The inhibition of GPX4 by RSL3 leads to an uncontrolled accumulation of lipid hydroperoxides, particularly those derived from polyunsaturated fatty acids (PUFAs)[2][10]. This accumulation is the hallmark of ferroptosis and the direct cause of subsequent membrane damage and cell death[1][2].

Caption: Core mechanism of RSL3-induced ferroptosis via GPX4 inhibition.

The Pivotal Role of Iron Metabolism

The term "ferroptosis" itself highlights the indispensable role of iron in this process. RSL3-induced cell death is strictly iron-dependent; iron chelators like deferoxamine (B1203445) (DFO) can effectively rescue cells from RSL3 treatment[3][11].

-

The Fenton Reaction: The labile iron pool (LIP), primarily composed of Fe²⁺, is crucial for the propagation of lipid peroxidation. Fe²⁺ catalyzes the decomposition of lipid hydroperoxides (PLOOH) into highly reactive lipid radicals (e.g., alkoxyl and peroxyl radicals) via the Fenton reaction[12]. These radicals can then attack adjacent PUFAs, creating a chain reaction that amplifies membrane damage.

-

Iron Uptake and Storage: The sensitivity of cells to RSL3 can be modulated by factors that regulate intracellular iron levels.

-

Transferrin Receptor (TFRC): Increased expression of TFRC (also known as CD71), which facilitates iron uptake, can enhance ferroptosis.

-

Ferritinophagy: The autophagic degradation of ferritin, the primary iron storage protein, releases iron into the labile pool, thereby sensitizing cells to ferroptosis[13].

-

Supplementing cells with iron, for instance with ferric ammonium (B1175870) citrate (B86180) (FAC), has been shown to significantly enhance RSL3-induced ferroptosis, leading to increased lipid peroxidation and cancer cell death[14][15][16].

Caption: Interplay of RSL3, GPX4, and iron in the ferroptotic cascade.

Quantitative Data on RSL3 Activity

The efficacy of RSL3 varies significantly across different cell lines, which is often linked to the basal expression levels of GPX4 and the cell's intrinsic iron metabolism.

Table 1: Half-Maximal Inhibitory Concentration (IC50) of RSL3 in Various Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | 24 | 4.084 | [3] |

| LoVo | Colorectal Cancer | 24 | 2.75 | [3] |

| HT29 | Colorectal Cancer | 24 | 12.38 | [3] |

| HN3 | Head and Neck Cancer | 72 | 0.48 | [17] |

| HN3-rslR (Resistant) | Head and Neck Cancer | 72 | 5.8 | [17] |

| HT-1080 | Fibrosarcoma | 48 | 1.55 | [17] |

| A549 | Lung Cancer | 24 | 0.5 | [17] |

| H1975 | Lung Cancer | 24 | 0.15 | [17] |

| MDA-MB-231 | Breast Cancer | 96 | 0.71 | [17] |

| HCC1937 | Breast Cancer | 96 | 0.85 | [17] |

Table 2: Typical Experimental Concentrations of RSL3 and Modulators

| Compound | Role | Cell Line | Concentration | Incubation Time (h) | Reference |

| RSL3 | Inducer | DU-145 (Prostate) | 1 µM | 48 | [15] |

| RSL3 | Inducer | TRAMP-C2 (Prostate) | 2 µM | 48 | [15] |

| RSL3 | Inducer | HT-1080 | 1 µM | 6 | [18] |

| Ferrostatin-1 | Inhibitor | DU-145 / TRAMP-C2 | 10 µM | 48 | [15] |

| Deferoxamine (DFO) | Iron Chelator | HCT116, LoVo, HT29 | - | 24 | [3] |

| Ferric Ammonium Citrate (FAC) | Iron Supplement | DU-145 / TRAMP-C2 | 100 µM | 48 | [15] |

Key Experimental Protocols

Accurate assessment of RSL3-induced ferroptosis requires robust and reproducible experimental protocols. Below are methodologies for key assays.

This is the most widely used method for detecting the hallmark of ferroptosis. The C11-BODIPY probe incorporates into cellular membranes and shifts its fluorescence emission from red to green upon oxidation by lipid peroxides[8][19][20][21].

Caption: Experimental workflow for lipid peroxidation measurement.

Protocol:

-

Cell Culture: Plate cells at the desired density in a suitable format (e.g., 24-well plate or glass-bottom dish) and allow them to adhere overnight[22].

-

Treatment: Treat cells with the desired concentrations of RSL3. Include negative controls (vehicle, e.g., DMSO) and positive controls/inhibitors (e.g., RSL3 + Ferrostatin-1).

-

Staining: Following treatment, wash the cells and incubate them with 1-2 µM C11-BODIPY 581/591 in media or HBSS for 30 minutes at 37°C[19][22].

-

Washing: Wash the cells twice with PBS or HBSS to remove excess probe[19][22].

-

Analysis:

-

Flow Cytometry: Harvest the cells and analyze them on a flow cytometer. The increase in green fluorescence (typically detected in the FITC channel) indicates lipid peroxidation[20][23].

-

Fluorescence Microscopy: Visualize the cells directly. A shift from red to green fluorescence indicates lipid peroxidation[2][20].

-

Several fluorescent probes are available to measure the labile iron pool (LIP), which is critical for ferroptosis.

Protocol using a Fluorescent Iron Probe (e.g., FerroFarRed, Calcein-AM):

-

Cell Preparation: Seed and treat cells with RSL3 as described previously.

-

Probe Incubation: Wash cells with PBS and incubate with the chosen fluorogenic iron probe according to the manufacturer's instructions[24]. For example, Calcein-AM fluorescence is quenched by iron, so a decrease in fluorescence indicates an increase in the LIP.

-

Analysis: Measure the fluorescence intensity using a microplate reader or flow cytometer[13][24].

This biochemical assay directly measures the enzymatic activity of GPX4 from cell lysates, confirming target engagement by RSL3. The assay is based on a coupled reaction with glutathione reductase (GR)[8].

Principle: GPX4 reduces a substrate (e.g., cumene (B47948) hydroperoxide) using GSH, producing oxidized glutathione (GSSG). Exogenous GR then reduces GSSG back to GSH, a process that consumes NADPH. The decrease in NADPH absorbance at 340 nm is directly proportional to GPX4 activity[8][25].

Protocol Outline:

-

Cell Lysis: Treat cells with RSL3, harvest, and prepare cell lysates on ice[8].

-

Protein Quantification: Determine the protein concentration of the lysate for normalization.

-

Reaction Setup: In a 96-well plate, add assay buffer, NADPH, GSH, GR, and the cell lysate[8][25].

-

Reaction Initiation: Start the reaction by adding the substrate (cumene hydroperoxide)[8].

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time using a microplate reader[8][25].

-

Data Analysis: Calculate the rate of NADPH consumption to determine GPX4 activity. Compare the activity in RSL3-treated samples to controls[8].

Conclusion

RSL3 is a powerful chemical probe that has been instrumental in elucidating the molecular machinery of ferroptosis. Its specific mechanism of action—the direct covalent inhibition of GPX4—triggers a cascade of iron-dependent lipid peroxidation, culminating in cell death. For researchers in academia and industry, a thorough understanding of RSL3's interplay with GPX4 and iron metabolism is critical for leveraging ferroptosis as a therapeutic strategy. The protocols and data presented in this guide offer a robust framework for investigating RSL3's effects and exploring the potential of ferroptosis-inducing agents in drug development.

References

- 1. Frontiers | RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer [frontiersin.org]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. protein-kinase-a-inhibitor.com [protein-kinase-a-inhibitor.com]

- 8. benchchem.com [benchchem.com]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. Ferroptosis Inducer RSL3 Inhibits Cell Death by Camptothecin-Induced Apoptosis [scirp.org]

- 12. researchgate.net [researchgate.net]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] Iron supplementation enhances RSL3-induced ferroptosis to treat naïve and prevent castration-resistant prostate cancer | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 19. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 20. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols | Springer Nature Experiments [experiments.springernature.com]

- 21. abpbio.com [abpbio.com]

- 22. dovepress.com [dovepress.com]

- 23. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]

- 24. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 25. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide on RSL3 and Reactive Oxygen Species Generation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the small molecule RSL3, focusing on its core mechanism of inducing a specific form of regulated cell death known as ferroptosis through the generation of reactive oxygen species (ROS).

Core Mechanism: RSL3-Induced Ferroptosis via GPX4 Inhibition

Ferroptosis is a form of iron-dependent, programmed cell death driven by the accumulation of lipid peroxides.[1] The central player in preventing this process is the selenoenzyme Glutathione (B108866) Peroxidase 4 (GPX4), which detoxifies lipid hydroperoxides into non-toxic lipid alcohols.[2]

RSL3 ((1S,3R)-RSL3) is a potent and specific class II ferroptosis-inducing agent.[3] Its primary mechanism of action is the direct and irreversible inactivation of GPX4.[4][5] RSL3 covalently binds to the selenocysteine (B57510) residue within the active site of GPX4, thereby inhibiting its enzymatic function.[4]

The inhibition of GPX4 by RSL3 leads to a catastrophic cascade of events:

-

Accumulation of Lipid Peroxides: Without functional GPX4, cells lose their primary defense against lipid peroxidation.[6] This results in the rapid accumulation of lipid hydroperoxides (L-OOH) within cellular membranes.

-

Generation of Lipid ROS: These lipid hydroperoxides can undergo further iron-catalyzed degradation (via the Fenton reaction) to generate highly reactive lipid-based oxygen species (lipid ROS), such as peroxyl and alkoxyl radicals. This accumulation of lipid ROS is a hallmark of ferroptosis.[7][8]

-

Oxidative Damage and Cell Death: The excessive lipid ROS leads to widespread damage to cellular membranes, compromising their integrity and function, ultimately culminating in cell death.[9]

This RSL3-driven cell death is distinct from apoptosis and can be rescued by iron chelators and specific ferroptosis inhibitors like ferrostatin-1 and liproxstatin-1, but not by apoptosis inhibitors.[8][10]

Quantitative Data on RSL3 Activity

The efficacy of RSL3 varies across different cell lines, largely dependent on their baseline expression of GPX4 and their metabolic state.[10]

| Cell Line | Cancer Type | 24-hour IC50 (µM) | 72-hour IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | 4.084 | Not Reported | [8] |

| LoVo | Colorectal Cancer | 2.75 | Not Reported | [8] |

| HT29 | Colorectal Cancer | 12.38 | Not Reported | [8] |

| HN3 | Head and Neck Cancer | Not Reported | 0.48 | [11] |

| HN3-rslR (RSL3-resistant) | Head and Neck Cancer | Not Reported | 5.8 | [11] |

| A549 | Non-small Cell Lung Cancer | ~0.5 | Not Reported | [11] |

| H1975 | Non-small Cell Lung Cancer | ~0.15 | Not Reported | [11] |

Experimental Protocols

Detailed methodologies are critical for the accurate study of RSL3-induced ferroptosis and ROS generation.

This protocol assesses the cytotoxic effect of RSL3.

-

Principle: Quantify viable cells based on metabolic activity (e.g., ATP content using CellTiter-Glo®) or dye exclusion.

-

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to attach overnight.[3]

-

Treatment: Treat cells with a range of RSL3 concentrations (e.g., 0.1 to 10 µM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).[3]

-

Assay: Perform the viability assay according to the manufacturer's instructions (e.g., for MTT, add reagent and incubate, then measure absorbance).[3]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and plot dose-response curves to determine the IC50 value.[3]

-

This is the standard method for quantifying lipid peroxidation, the hallmark of ferroptosis.[12]

-

Principle: The C11-BODIPY 581/591 probe is a ratiometric fluorescent dye that incorporates into cellular membranes.[9] Upon oxidation by lipid peroxides, its fluorescence emission shifts from red (~591 nm) to green (~510 nm).[13] The ratio of green to red fluorescence provides a quantitative measure of lipid peroxidation.[9]

-

Procedure (for Flow Cytometry):

-

Cell Treatment: Seed cells in 6-well plates, allow attachment, and then treat with RSL3 (e.g., 1-3 µM) and/or inhibitors (e.g., 1 µM liproxstatin-1) for the desired time.[8]

-

Staining: Remove the medium and incubate cells with 1-2 µM C11-BODIPY 581/591 in serum-free medium or HBSS for 30 minutes at 37°C, protected from light.[9][14]

-

Harvesting: Wash cells twice with PBS, then detach them using trypsin-EDTA.[15]

-

Analysis: Resuspend cells in PBS and analyze immediately on a flow cytometer. Excite the oxidized probe at 488 nm and detect emission at ~510 nm (e.g., FITC channel), and excite the reduced probe at 561 nm and detect emission at ~590 nm (e.g., PE-Texas Red channel).[13][14] The degree of lipid peroxidation is calculated as the ratio of the geometric mean fluorescence intensity of the oxidized to the reduced probe.[14]

-

This protocol is used to assess the expression level of GPX4, though RSL3 primarily acts as an inhibitor rather than a degrader of the protein.[16]

-

Principle: Detect and quantify GPX4 protein in cell lysates using specific antibodies.

-

Procedure:

-

Cell Lysis: After treatment, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[14]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.[14]

-

SDS-PAGE: Separate 10-20 µg of total protein per lane on a polyacrylamide gel.[14]

-

Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.[16]

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against GPX4 (e.g., 1:1000 dilution) overnight at 4°C.[16]

-

Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:10,000 dilution) for 1 hour at room temperature.[16] Detect the signal using an enhanced chemiluminescence (ECL) substrate.[16]

-

Analysis: Quantify band intensity using densitometry software and normalize to a loading control like β-actin or GAPDH.[16]

-